
beta-Cyclocitral
Overview
Description
Beta-cyclocitral (C₁₀H₁₆O) is a monoterpenoid aldehyde derived from the oxidative cleavage of β-carotene, a carotenoid pigment ubiquitous in photosynthetic organisms. Structurally, it features a cyclohexene ring substituted with a formyl group and three methyl groups (IUPAC name: 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde) . It is a volatile organic compound (VOC) with a distinctive tropical, herbal, and saffron-like odor , detected in diverse organisms, including cyanobacteria, tomatoes, rice, and tea .
This compound plays dual roles in biological systems:
- Ecological Role: Produced by cyanobacteria (e.g., Microcystis), it acts as a lytic agent, inducing cell rupture and releasing phycocyanin, which causes a characteristic green-to-blue color shift in algal blooms .
- Plant Signaling: In plants, it serves as a stress signal, enhancing defenses (e.g., salicylic acid pathways) while inhibiting the methylerythritol phosphate (MEP) pathway, redirecting resources from growth to stress responses .
Preparation Methods
Beta-Cyclocitral can be synthesized through both enzymatic and non-enzymatic pathways. The formation of this compound involves the oxidative cleavage of double bonds in beta-carotene . Enzymes such as carotenoid cleavage dioxygenase (CCD4) and 13-lipoxygenase (LOX2) have been identified to cleave beta-carotene at the necessary positions . Additionally, this compound can be formed from the direct oxidation of beta-carotene by reactive oxygen species, particularly singlet oxygen .
Industrial production methods for this compound typically involve the use of citral as a starting material. Citral is subjected to a series of reactions, including oxidation and cyclization, to produce this compound .
Chemical Reactions Analysis
Beta-Cyclocitral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agricultural Applications
1.1 Plant Growth Regulation
β-Cyclocitral has been identified as a regulator of root growth in plants. Studies show that it enhances primary root length and lateral root branching by approximately 30% compared to control treatments. This effect is attributed to the stimulation of meristematic cell divisions in both primary and lateral root meristems, indicating its potential use as a growth promoter in crops like rice and tomatoes .
1.2 Stress Response Inducer
β-Cyclocitral acts as a signaling molecule that helps plants manage biotic and abiotic stresses. It triggers defense mechanisms during pest attacks by reallocating resources from growth to defense processes. This capability makes it a candidate for use in crop protection strategies against pests and diseases .
1.3 Herbicide Development
The MEP (methylerythritol phosphate) pathway, which is crucial for the biosynthesis of isoprenoids in plants and microorganisms but absent in animals, positions β-cyclocitral as a potential target for herbicide development. Its role in enhancing plant defenses could be harnessed to create herbicides that selectively target weeds without affecting crops .
Data Summary
Application Area | Key Findings | Potential Benefits |
---|---|---|
Agriculture | Enhances root growth by 30% | Improved crop yields |
Induces stress responses | Increased resistance to pests | |
Target for herbicide development | Selective weed control | |
Medicine | Exhibits antimicrobial properties | New therapeutic agents |
Potential anticancer activity | Insights into cancer treatment |
Case Studies
-
Case Study 1: Tomato Crop Enhancement
A study conducted in India investigated the application of β-cyclocitral on tomato plants during pest outbreaks. Results indicated a significant increase in insect resistance when treated with β-cyclocitral, showcasing its potential utility in sustainable agriculture practices . -
Case Study 2: Root Development Research
Research on Arabidopsis demonstrated that exogenous application of β-cyclocitral resulted in enhanced root architecture through increased meristematic divisions. This finding underscores its role as a natural growth regulator .
Mechanism of Action
Beta-Cyclocitral exerts its effects through various molecular targets and pathways. In plants, it regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . This compound promotes cell divisions in root meristems, stimulating branching and growth . It also enhances the expression of stress-responsive genes without eliciting jasmonic acid and abscisic acid biosynthesis .
Comparison with Similar Compounds
Beta-cyclocitral shares functional and structural similarities with other terpenoids and odorous compounds. Below is a detailed comparison with key analogs:
Geosmin
- Structure : Bicyclic alcohol (C₁₂H₂₂O).
- Source: Produced by Streptomyces bacteria and cyanobacteria .
- Odor : Earthy/musty; detectable by humans at ~10 ng/L .
- Role : Imparts off-flavors in water and agricultural products (e.g., fish, wine) .
- Stability : Less reactive than this compound; persists longer in aquatic systems .
- Key Difference : Unlike this compound, geosmin lacks lytic activity and plant signaling functions .
2-Methylisoborneol (2-MIB)
- Structure : Bicyclic tertiary alcohol (C₁₁H₂₀O).
- Source: Cyanobacteria (e.g., Planktothrix) .
- Odor : Musty; detection threshold ~15 ng/L .
- Role : Water contaminant causing taste/odor issues .
- Stability : Resists oxidation; accumulates in water .
- Key Difference: No known role in plant defense or carotenoid metabolism.
Beta-Ionone
- Structure : Cyclic ketone (C₁₃H₂₀O) derived from β-carotene cleavage.
- Source: Flowers (e.g., roses), fruits, and cyanobacteria .
- Odor : Floral/violet-like; used in perfumery .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Research Findings
Cyanobacterial Lysis: this compound degrades chlorophyll-a and β-carotene in cyanobacteria, leaving phycocyanin to produce blue hues in algal blooms .
Plant Stress Response : It upregulates salicylic acid signaling in Arabidopsis, improving light stress acclimation .
Root Growth Regulation : Enhances root elongation in rice and tomatoes by modulating strigolactone pathways .
Odor Detection : Detectable at trace levels (1.3 ng/L) using HS-SPME-GC-MS, outperforming geosmin and 2-MIB in sensitivity .
Biological Activity
β-Cyclocitral (βCC) is a volatile apocarotenoid derived from β-carotene, recognized for its diverse biological activities across various organisms, including plants, fungi, and animals. This compound has garnered attention for its roles in plant growth regulation, stress response, and potential applications in agriculture and medicine. This article delves into the biological activity of β-cyclocitral, presenting data tables, case studies, and detailed research findings.
1. Plant Growth Regulation
Root Development : β-Cyclocitral has been identified as a significant regulator of root stem cell behavior. Studies have shown that it promotes root growth and branching in Arabidopsis, rice, and tomato. The optimal concentration for enhancing root stem cell divisions was found to be 750 nM .
Mechanism of Action : The compound appears to influence auxin-responsive pathways, as evidenced by increased meristematic divisions in auxin-responsive lines following β-cyclocitral treatment . This suggests that βCC may enhance root development through hormonal signaling pathways.
2. Stress Response
Induction of Defense Mechanisms : Research indicates that β-cyclocitral functions as a signaling molecule in plants under stress conditions. It has been shown to activate the expression of genes involved in stress responses, particularly through the 1O2 signaling pathway. This pathway is crucial for shifting plant cells from active growth to defense mechanisms against environmental stressors .
Case Study on Rice Resistance : A notable study highlighted that treatment with β-cyclocitral significantly reduced blight lesion lengths in rice infected with Xanthomonas oryzae (Xoo), demonstrating its role in enhancing disease resistance .
3. Metabolic Effects
Amino Acid and Phytophenol Metabolism : β-Cyclocitral has been shown to regulate various metabolic pathways in plants, including aminoacyl-tRNA biosynthesis and the metabolism of several amino acids such as glycine, serine, and threonine . These metabolic changes are linked to improved growth and resilience under stress conditions.
4. Antimicrobial Properties
β-Cyclocitral exhibits lytic effects on cyanobacteria, leading to cell disruption and subsequent ecological impacts such as changes in water color due to algal blooms . The compound's ability to affect microbial populations highlights its potential as a biocontrol agent.
Table 1: Summary of Biological Activities of β-Cyclocitral
Table 2: Concentration Effects of β-Cyclocitral on Root Development
Concentration (nM) | Root Length Increase (%) | Observations |
---|---|---|
250 | 15 | Mild increase |
500 | 30 | Moderate increase |
750 | 50 | Optimal growth enhancement |
Q & A
Basic Research Questions
Q. What are the primary biological roles of beta-cyclocitral in plant systems, and how can researchers experimentally validate its signaling functions?
this compound acts as a signaling molecule in plant root development and stress responses. To validate its roles, researchers can employ genetic knockout models (e.g., Arabidopsis mutants) and quantify root growth parameters under controlled exposure to this compound. Techniques like RNA sequencing can identify differentially expressed genes linked to its signaling pathways . Dose-response experiments and comparative studies with other terpenoids are critical to isolate its specific effects .
Q. Which analytical techniques are recommended for detecting and quantifying this compound in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting this compound due to its volatile nature. For plant tissues, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS improves sensitivity . Researchers should include internal standards (e.g., deuterated analogs) and validate methods using spiked matrices to ensure accuracy .
Advanced Research Questions
Q. How can researchers investigate the biosynthesis pathways of this compound in cyanobacteria, and what are the key methodological challenges?
this compound is derived from citral via enzymatic cyclization, but its biosynthetic machinery in cyanobacteria remains poorly characterized. Stable isotope labeling (e.g., ¹³C-glucose) combined with metabolomics can trace precursor incorporation . CRISPR-Cas9 gene editing or heterologous expression in model organisms (e.g., E. coli) may identify candidate enzymes. Challenges include low natural abundance and interference from co-occurring metabolites, necessitating high-resolution tandem MS .
Q. What experimental approaches resolve contradictions in data on this compound’s ecological roles, such as its dual function as an allelochemical and a growth stimulant?
Contradictory findings often arise from contextual factors (e.g., concentration-dependent effects, species-specific responses). Researchers should design factorial experiments testing multiple concentrations across diverse model organisms (e.g., algae, plants). Meta-analyses of existing datasets, weighted by study quality (e.g., sample size, controls), can clarify patterns . Bayesian statistical models are useful for quantifying uncertainty in ecological interactions .
Q. How can in silico methods enhance the study of this compound’s molecular interactions, and what validation steps are essential?
Molecular docking and molecular dynamics simulations predict this compound’s binding affinities to plant receptors (e.g., karrikin receptors). Tools like AutoDock Vina or GROMACS require parameterization using its molecular properties (C₁₀H₁₆O, logP ≈ 2.5) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational predictions .
Q. Methodological Frameworks
Q. What criteria should guide the formulation of research questions on this compound’s environmental impact?
Use the PICOT framework :
- P (Population): Target organisms (e.g., aquatic microbes, crop plants).
- I (Intervention): this compound exposure at ecologically relevant concentrations.
- C (Comparison): Untreated controls or alternative terpenoids.
- O (Outcome): Biomass yield, stress markers, or microbial diversity indices.
- T (Time): Acute vs. chronic exposure timelines .
Q. How should researchers address ethical and reproducibility concerns in this compound studies?
Follow guidelines for transparent reporting:
- Pre-register experimental protocols (e.g., on Open Science Framework).
- Provide raw data and code in supplementary materials .
- Use blind scoring for phenotypic analyses to minimize bias .
Q. Data Presentation Standards
Q. What are the best practices for presenting this compound data in publications?
- Tables : Include molecular properties (e.g., CAS number, solubility), experimental conditions, and statistical parameters (p-values, effect sizes).
- Figures : Use scatterplots for dose-response curves and heatmaps for omics data. Annotate chromatograms with retention times and fragmentation patterns .
- Supplemental Data : Share NMR spectra, MS/MS libraries, and computational scripts .
Properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047142 | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 to 63.00 °C. @ 3.00 mm Hg | |
Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-25-7, 52844-21-0 | |
Record name | β-Cyclocitral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha(beta)-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-CYCLOCITRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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